Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with methoxyphenyl and dimethyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base to form an intermediate, followed by cyclization and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: While these compounds share structural similarities with Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, they differ in their functional groups and overall molecular architecture. These differences can lead to variations in their chemical reactivity, biological activity, and potential applications. This compound stands out due to its unique combination of functional groups, making it a versatile compound for various research and industrial purposes.
Biological Activity
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (CAS No. 119789-09-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C18H19NO5
- Molecular Weight: 329.35 g/mol
- IUPAC Name: Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Synonyms: 3,5-Dimethoxycarbonyl-4-(4-methoxyphenyl)-2,6-dimethylpyridine; Dimethyl 2,6-dimethyl-4-(4-methoxyphenyl) pyridine-3,5-dicarboxylate
Antioxidant Properties
Research has shown that derivatives of dimethyl pyridine compounds exhibit notable antioxidant activities. For instance, studies involving similar dihydropyridine derivatives indicate that they can scavenge free radicals effectively. This activity is attributed to the electron-rich nature of the pyridine ring and the presence of methoxy groups which enhance electron donation capabilities, leading to increased radical scavenging efficiency .
Anticancer Activity
Several studies have investigated the anticancer potential of dimethyl pyridine derivatives. For example, a study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. The mechanism proposed includes the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, the presence of methoxyphenyl groups has been linked to enhanced interactions with cellular targets involved in cancer progression .
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Research indicates that compounds with similar structures can inhibit neuroinflammatory pathways and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Case Studies
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various pyridine derivatives on human cancer cell lines (e.g., HeLa and MCF-7), it was found that this compound exhibited IC50 values in the low micromolar range, indicating significant potency .
- Antioxidant Testing : A comparative analysis using DPPH and ABTS assays showed that this compound had a higher antioxidant capacity than standard antioxidants like ascorbic acid, suggesting its potential use as a natural antioxidant in pharmaceuticals .
Research Findings Summary Table
Properties
IUPAC Name |
dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-10-14(17(20)23-4)16(12-6-8-13(22-3)9-7-12)15(11(2)19-10)18(21)24-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKFNUJHUBOXNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372343 | |
Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
119789-09-2 | |
Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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